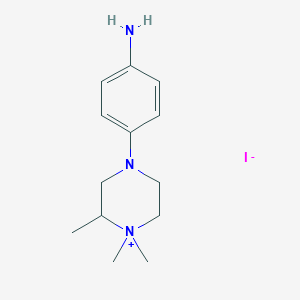

4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide

Description

4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide is a quaternary ammonium salt featuring a piperazinium core substituted with three methyl groups and a para-aminophenyl moiety. Its molecular formula is C₁₃H₂₀IN₃, with a molecular weight of 347.24 g/mol and a purity of 95% . This compound is structurally notable for its combination of a rigid aromatic system and a flexible, charged piperazinium ring, making it relevant in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C13H22IN3 |

|---|---|

Poids moléculaire |

347.24 g/mol |

Nom IUPAC |

4-(3,4,4-trimethylpiperazin-4-ium-1-yl)aniline;iodide |

InChI |

InChI=1S/C13H22N3.HI/c1-11-10-15(8-9-16(11,2)3)13-6-4-12(14)5-7-13;/h4-7,11H,8-10,14H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

QONYJFKQEONBND-UHFFFAOYSA-M |

SMILES canonique |

CC1CN(CC[N+]1(C)C)C2=CC=C(C=C2)N.[I-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide typically involves the reaction of 4-aminophenyl derivatives with trimethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Applications De Recherche Scientifique

4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Features

The compound belongs to a broader class of substituted piperazinium salts. Key structural analogs include:

Key Observations :

- Alkyl Substituents : The number and size of alkyl groups (e.g., methyl vs. ethyl) influence steric hindrance and solubility. Trimethyl substitution (as in the target compound) increases rigidity compared to diethyl analogs .

- Aromatic Modifications: The para-aminophenyl group in the target compound contrasts with meta-cyano (electron-withdrawing) or pyrazole (heterocyclic) groups in analogs. These differences impact electronic properties and intermolecular interactions .

Physicochemical Properties

| Property | Target Compound | 3k (Pyrazole Analog) | 3g (Picolinamide Analog) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 217.4–219.1 | Not reported |

| Solubility | Polar solvents (e.g., methanol) | Ethyl acetate/methanol mixes | THF, methanol |

| Stability | Likely stable (quaternary salt) | Stable under refrigeration | Sensitive to prolonged heat |

Notes:

- The iodide counterion improves aqueous solubility compared to chloride or bromide salts .

- Pyrazole and picolinamide analogs exhibit lower solubility due to hydrophobic substituents .

SAR Insights :

- Amino Group Position: Para-substitution (target compound) vs. meta (e.g., 3-cyanophenyl in ) alters electronic density and steric accessibility, impacting target engagement .

- Quaternary Charge : The permanent positive charge enhances membrane permeability in charged environments (e.g., neuronal synapses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.